N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a pyrazole-thiazole core substituted with a 4-chlorophenyl group on the thiazole ring and a benzo[d][1,3]dioxole-5-carboxamide moiety on the pyrazole ring. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups modulates its electronic properties, while the benzo[d][1,3]dioxole group enhances metabolic stability due to its fused aromatic system.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3S/c1-12-8-19(24-20(27)14-4-7-17-18(9-14)29-11-28-17)26(25-12)21-23-16(10-30-21)13-2-5-15(22)6-3-13/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPRWJYLGCXLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a variety of biological receptors and enzymes, indicating a broad spectrum of potential targets for the compound .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. For instance, some thiazole derivatives have been found to inhibit the function of certain enzymes, leading to a decrease in the production of specific biochemicals.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in inflammation, microbial infection, viral replication, and cancer cell proliferation.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the compound could be well-absorbed and distributed throughout the body.
Result of Action
Thiazole derivatives are known to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. This suggests that the compound could have a wide range of potential effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, the compound may bind to specific receptors on cell membranes, influencing signal transduction pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, it can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as DNA and RNA, affecting their stability and function. It may also inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, the compound can inhibit the activity of histone deacetylases, resulting in increased acetylation of histone proteins and altered gene expression. These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to the compound can lead to cellular adaptation, resulting in changes in cellular responses and potential resistance to its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lipids. These interactions can influence overall cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in multidrug resistance. Additionally, binding proteins such as albumin can facilitate the distribution of the compound in the bloodstream, affecting its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. These localization patterns influence the compound’s biological effects and its potential therapeutic applications.
Biological Activity
N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.
Chemical Structure and Properties
The compound features several notable functional groups, including a thiazole moiety, a pyrazole ring, and a benzo[d][1,3]dioxole structure. These components are crucial for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Research indicates that compounds with thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results against various cancer cell lines:
- In vitro Studies : A study demonstrated that thiazole-integrated compounds exhibited potent anti-proliferative activity against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. The compound N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed IC50 values indicating effective cytotoxicity against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 19 | A549 | 6.2 |
| 19 | NIH/3T3 | 43.4 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been explored in various models. For example, one study reported that certain thiazole derivatives significantly reduced seizure activity in animal models, with effective doses providing protection against induced seizures .
| Compound | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|---|
| 2 | PTZ-induced seizure | 18.4 | 170.2 | 9.2 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For example:
- Cytotoxic Mechanisms : Studies suggest that the presence of the thiazole ring enhances the binding affinity to cancer-related proteins, promoting apoptosis in malignant cells .
- Anticonvulsant Mechanisms : The anticonvulsant activity is attributed to modulation of neurotransmitter systems, particularly through GABAergic pathways .
Case Studies
- Evren et al. (2019) : This study developed novel thiazole derivatives and tested them against A549 and NIH/3T3 cells. The results indicated strong selectivity and significant cytotoxicity, supporting the potential of thiazole-based compounds in cancer therapy .
- Molecular Dynamics Simulations : Simulations conducted on active compounds revealed that hydrophobic interactions played a critical role in their binding efficacy to target proteins involved in tumor progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs:
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Substituents: Phenyl groups on both pyrazole rings; cyano group at pyrazole-4-position. Synthesis: EDCI/HOBt-mediated coupling in DMF, yielding 68% after recrystallization . Key Data: Melting point (mp) 133–135°C; MS (ESI): 403.1 ([M+H]⁺).
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Substituents: 4-Chlorophenyl on pyrazole-1; cyano group on pyrazole-3. Synthesis: Similar to 3a but with dual chloro-substitution. Key Data: mp 171–172°C; IR band at 2230 cm⁻¹ (C≡N stretch); MS (ESI): 437.1 ([M+H]⁺) .
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide)
- Substituents : Benzo[d][1,3]dioxole (as in the target compound) with cyclopropane-carboxamide.
- Synthesis : Carboxylic acid coupling using standard activating agents; 20% yield .
Target Compound vs. Analogs :
- Unlike Compound 74, the target lacks a cyclopropane ring but retains the thiazole-pyrazole core.
Physicochemical and Spectroscopic Properties
Key Differences and Implications
Q & A
Q. What are the recommended synthetic routes for N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide, and how can purity be optimized?
A multi-step synthesis is typically employed, starting with the preparation of the pyrazole-thiazole core. For example:
- Step 1 : Condensation of 4-(4-chlorophenyl)thiazole-2-amine with a substituted pyrazole-carboxamide intermediate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 2 : Cyclization via nucleophilic substitution or coupling reactions, using catalysts like K₂CO₃ or Pd-based reagents .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity to >95%. Monitor intermediates via TLC and final product via HPLC .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Confirm substituent positions (e.g., 4-chlorophenyl, methyl-pyrazole) by comparing chemical shifts to analogous pyrazole-thiazole derivatives .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, as demonstrated for related ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole carboxylates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Systematically modify the 4-chlorophenyl (e.g., replace Cl with F, CF₃) or benzo[d][1,3]dioxole moiety (e.g., introduce methyl/methoxy groups) .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate structural changes with IC₅₀ values. Use dose-response curves and statistical analysis (ANOVA) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with active sites, prioritizing derivatives with lower binding energies .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate using positive controls (e.g., reference inhibitors) .
- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal Assays : Confirm activity via dual methods (e.g., fluorescence-based and radiometric assays) to minimize technical artifacts .
Q. How can molecular docking guide the design of derivatives with improved target selectivity?
- Target Prioritization : Dock the compound against homologous proteins (e.g., kinase family members) to identify selectivity-determining residues .
- Binding Pocket Analysis : Use MD simulations (AMBER/CHARMM) to evaluate conformational stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore Filtering : Highlight critical interactions (e.g., hydrogen bonds with Thr184, hydrophobic contacts with Leu189) to retain in modified analogs .
Q. What methodologies are effective in analyzing synthetic yield discrepancies between small-scale and pilot-scale reactions?
- Kinetic Profiling : Track reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives (e.g., acetonitrile) to improve scalability and reduce side reactions .
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, catalyst loading) and predict large-scale yields .
Methodological Considerations
Q. How should researchers address solubility challenges in in vitro assays?
Q. What strategies validate the stability of this compound under long-term storage?
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 4 weeks. Monitor degradation via LC-MS and quantify impurities using peak area normalization .
- Lyophilization : Stabilize as a lyophilized powder under inert gas (N₂) at -20°C, with periodic NMR checks for decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
